Symmetrel, generically known as amantadine hydrochloride, is a pharmaceutical compound classified as a monoalkylamine. It is chemically represented as 1-adamantanamine hydrochloride and appears as a stable, white crystalline powder that is soluble in water, alcohol, and chloroform . Originally developed as an antiviral agent for the treatment of influenza A, it has also been found effective in managing symptoms of Parkinson's disease and drug-induced extrapyramidal reactions . Symmetrel is available in tablet form (100 mg) and syrup (50 mg per 5 mL) and contains various inactive ingredients such as hydroxypropyl methylcellulose and artificial raspberry flavoring .
The primary mechanism of action for amantadine involves inhibition of the M2 proton channel of the influenza A virus, preventing the release of viral genetic material into host cells . This action disrupts the viral life cycle and inhibits infection. Additionally, amantadine has been shown to act as a weak antagonist of the N-methyl-D-aspartate receptor, which may contribute to its antiparkinsonian effects by enhancing dopamine release and inhibiting dopamine reuptake in the central nervous system .
Amantadine exhibits both antiviral and antiparkinsonian activities. Its antiviral efficacy is primarily against influenza A viruses, where it prevents viral replication. In terms of its effects on Parkinson's disease, amantadine enhances dopaminergic neurotransmission, potentially improving motor function and reducing symptoms associated with the disease. It also possesses anticholinergic properties, though these are not its primary mechanism of action . Common side effects include dizziness, blurred vision, and gastrointestinal disturbances .
The synthesis of amantadine typically involves several steps starting from adamantane. One common method includes the reaction of adamantane with ammonia in the presence of a catalyst to form 1-adamantanamine. This intermediate can then be converted to amantadine hydrochloride through the addition of hydrochloric acid . Various synthetic routes have been explored to optimize yield and purity, often focusing on minimizing byproducts.
Symmetrel is primarily used in two key areas:
In addition to these primary uses, amantadine has been investigated for potential applications in other conditions such as traumatic brain injury and attention deficit hyperactivity disorder.
Amantadine exhibits various drug interactions that can affect its efficacy and safety profile. Notably:
Monitoring for these interactions is crucial for patient safety.
Several compounds exhibit similar pharmacological profiles or chemical structures to amantadine. Below are some notable examples:
Compound Name | Chemical Structure | Primary Use | Unique Features |
---|---|---|---|
Rimantadine | 1-(1-adamantyl)ethanol | Antiviral | More potent against influenza A; longer half-life |
Memantine | (R)-N-Methyl-1-adamantane | Alzheimer's Disease | NMDA receptor antagonist; different therapeutic focus |
Selegiline | (R)-N-propargyl-1-aminoindane | Parkinson's Disease | Selective monoamine oxidase B inhibitor |
Amantadine stands out due to its dual role as both an antiviral agent and an antiparkinsonian medication. While other compounds may target similar pathways or conditions, their mechanisms or specific applications differ significantly.
Amantadine exerts its most well-characterized effects through modulation of N-methyl-D-aspartate (NMDA) receptors. Unlike classical NMDA channel blockers that simply obstruct ion flow through open channels, amantadine displays a unique dual mechanism involving both channel blockade and gating modulation [1] [2].
The compound enters the NMDA receptor channel pore in its open state, physically preventing cation permeation. Single-channel recordings demonstrate intermediate blocking kinetics with:
Therapeutically relevant concentrations (≤100 μm) primarily inhibit NMDA receptors by accelerating channel closure. Key findings include:
This gating effect explains why the whole-cell IC~50~ (38.9 μm) is significantly lower than the open-channel K~d~ [1]. The mechanism was confirmed through:
Table 1: Comparison of Amantadine Binding Parameters
Parameter | Value | Measurement Context |
---|---|---|
K~d~ (open) | 110 μm | Single-channel recordings [1] |
IC~50~ (whole-cell) | 38.9 μm | Steady-state inhibition [1] |
Voltage dependence | Weak | -50 mV to +30 mV range [1] |
Unlike competitive antagonists, amantadine's IC~50~ shows minimal variation across NMDA concentrations (5-1000 μm) [1]. This pharmacological profile suggests preferential interaction with receptor gating rather than agonist binding sites.
Amantadine influences dopaminergic signaling through multiple presynaptic mechanisms:
These effects are concentration-dependent, with DAT inhibition becoming significant at therapeutic concentrations (0.1-1 μm). The drug's dopaminergic actions contribute to its efficacy in Parkinsonian syndromes but appear distinct from its NMDA receptor-mediated neuroprotective effects.
Amantadine acts as a sigma-1 receptor agonist with nanomolar affinity. This interaction modulates:
Sigma-1 receptor activation potentiates neuroprotective pathways while attenuating glutamate excitotoxicity. The synergy between sigma-1 agonism and NMDA receptor modulation may underlie amantadine's unique clinical profile in neurodegenerative disorders.
The compound inhibits phosphodiesterase 4 (PDE4) with an IC~50~ of 50-100 μm, leading to:
This mechanism contributes to long-term neuroadaptive changes and may potentiate the drug's anti-parkinsonian effects. PDE4 inhibition also appears critical for amantadine's ability to reverse neuroleptic-induced catalepsy in animal models.
Amantadine non-competitively inhibits α4β2 nicotinic acetylcholine receptors (nAChRs) with micromolar affinity. Key features include:
This interaction modulates cholinergic signaling in basal ganglia circuits, potentially contributing to motor effects. The nAChR blockade may also underlie amantadine's efficacy in nicotine withdrawal syndromes.
Beyond NMDA receptor effects, amantadine influences glutamatergic signaling through:
These complementary mechanisms help restore glutamate homeostasis in pathological states. The combined presynaptic and postsynaptic actions create a multimodal approach to regulating excitatory neurotransmission.
Amantadine binds within the open pore of N-methyl-D-aspartate receptor channels and modulates the life-cycle of individual openings.
Parameter (5 µmol l-1 N-methyl-D-aspartate, −67 mV) | Drug-free value | Value in 30 µmol l-1 amantadine | % change | Source |
---|---|---|---|---|
Mean open time per opening (milliseconds) | 4.19 ± 0.26 | 1.86 ± 0.14 | ↓ 55 | [1] |
Mean closed time of drug-induced flicker events (milliseconds) | — | 0.223 ± 0.012 | — | [1] |
Apparent association rate constant for pore binding (10-6 l µmol-1 s-1) | — | 40.8 | — | [1] |
Apparent dissociation rate constant (s-1) | — | 4 480 | — | [1] |
Equilibrium dissociation constant (µmol l-1) | — | 110 | — | [1] |
Key observation: although the equilibrium affinity is modest (one hundred and ten micromoles per litre), channel gating is profoundly altered because each binding event shortens the open period by more than one-half.
Whole-cell recordings confirm that the principal inhibitory action in intact neurons is not simple pore occlusion but drug-induced stabilisation of closed conformations.
Experimental condition | Half-maximal inhibitory concentration for steady current (µmol l-1) | Fold difference from equilibrium dissociation constant | Interpretation | Source |
---|---|---|---|---|
5 µmol l-1 N-methyl-D-aspartate | 38.9 ± 4.2 | 2.8-fold lower | Blocked channels close more readily than expected from affinity alone | [1] [2] |
30 µmol l-1 N-methyl-D-aspartate | 47.8 ± 7.3 | 2.3-fold lower | Same trend at higher agonist drive | [2] |
Single-channel burst analysis showed that the mean burst duration falls from 7.93 ± 0.77 ms (drug-free) to 4.00 ± 0.45 ms in 30 µmol l-1 amantadine, yielding an estimated channel-closing rate of two-hundred and fifty-one closures per second when the blocker is present compared with one-hundred and twenty-six per second in its absence (a one-point-nine-nine-fold acceleration) [1].
Amantadine indirectly lowers cytosolic calcium transients that normally follow glutamatergic stimulation or hormonal stressors.
Preparation & stimulus | Cytosolic calcium peak (nanomoles l-1, Fluo-3 imaging) | Value after 50 µmol l-1 amantadine | % reduction | Source |
---|---|---|---|---|
Primary hippocampal neurons + corticosterone 100 µmol l-1 | 320 ± 18 | 210 ± 15 | ↓ 34 | [3] |
Dopaminergic mid-brain cultures + N-methyl-D-aspartate 100 µmol l-1 | 410 ± 22 | 275 ± 19 | ↓ 33 | [4] |
Cortical astrocytes, spontaneous oscillation | 185 ± 12 | 128 ± 10 | ↓ 31 | [5] |
The attenuation arises from two converging actions:
The compound modifies both presynaptic glutamate release and postsynaptic responsiveness.
Variable | Control | Corticosterone 10 µmol l-1 | With cortico-sterone + amantadine 20 µmol l-1 | Net effect of amantadine | Source |
---|---|---|---|---|---|
Evoked excitatory current amplitude (picoamperes) | 195 ± 17 | 268 ± 19 | 207 ± 16 | Normalised | [6] |
Paired-pulse ratio (second / first) | 1.61 ± 0.08 | 1.22 ± 0.07 | 1.55 ± 0.06 | Restored facilitation | [6] |
Miniature event frequency (hertz) | 1.2 ± 0.1 | 2.1 ± 0.2 | 1.3 ± 0.1 | Presynaptic release restrained | [6] |
Region | Baseline extracellular glutamate (µmol l-1) | Change after 50 µmol l-1 amantadine | Mechanistic note | Source |
---|---|---|---|---|
Globus pallidus | 1.8 ± 0.2 | +0.9 ± 0.1 | Requires cystine / glutamate exchanger activation | [7] |
Entorhinal cortex | 2.3 ± 0.3 | +0.8 ± 0.1 | Postsynaptic blockade limits excitotoxicity despite higher glutamate | [7] |
Thus, Symmetrel simultaneously restrains high-probability vesicle release when synapses are pathologically over-active (as in corticosterone challenge) yet permits moderate facilitation in basal circuits via astroglial exchanger engagement, a dual profile consistent with reported cognitive-enhancing and neuroprotective actions.
Corrosive;Irritant;Health Hazard